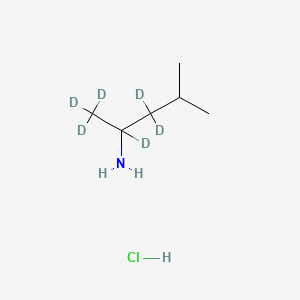
1,3-Dimethylbutylamine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylbutylamine-d6 Hydrochloride is a deuterated hydrochloride salt of 1,3-Dimethylbutylamine. This compound is often used as a reagent in various scientific studies, particularly in the field of liquid chromatography with UV detection. The deuterated form, indicated by the “d6” in its name, means that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Preparation Methods
The preparation of 1,3-Dimethylbutylamine-d6 Hydrochloride involves several steps. One method includes the following steps :
Mixing methyl isobutyl ketone, formamide, and ammonium formate: The mixture is reacted for 19 to 21 hours at a temperature range of 120 to 170°C.
Removal of impurities: After the reaction, impurities are removed to obtain an intermediate product.
Reaction with concentrated hydrochloric acid: The intermediate product is then mixed and reacted with concentrated hydrochloric acid, followed by a heating reflux reaction for 7 to 9 hours to obtain this compound.
This method is noted for its simplicity and high efficiency, making it suitable for industrial production.
Chemical Reactions Analysis
1,3-Dimethylbutylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Neutralization reactions: It neutralizes acids in exothermic reactions to form salts and water.
Substitution reactions: It can react with halogenated organics, peroxides, and acid halides.
Oxidation and reduction reactions: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include hydrochloric acid, formamide, and ammonium formate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethylbutylamine-d6 Hydrochloride has several scientific research applications :
Chemistry: Used as a reagent in liquid chromatography to study the application of unfunctionalized polymethacrylate resin as a stationary phase.
Biology: Employed in metabolic studies due to its deuterated form, which helps in tracing metabolic pathways.
Medicine: Investigated for its potential use in dietary supplements, although its safety and efficacy are not well-established.
Industry: Utilized in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Comparison with Similar Compounds
1,3-Dimethylbutylamine-d6 Hydrochloride is structurally similar to several other compounds, including :
1,3-Dimethylamylamine (DMAA): Known for its stimulant effects, DMAA is often used in pre-workout supplements. It provides a more focused and mental energy boost compared to 1,3-Dimethylbutylamine.
Methylhexanamine: Another stimulant that is structurally related to 1,3-Dimethylbutylamine. It was originally developed as a nasal decongestant but is now used in dietary supplements.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in scientific research for studying reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C6H16ClN |
|---|---|
Molecular Weight |
143.69 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2,6D; |
InChI Key |
HJOGOCSHKIAAIB-IEYYONCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


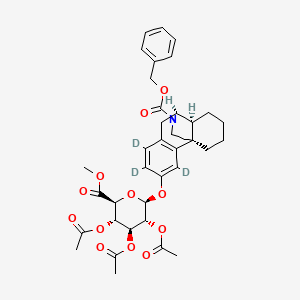




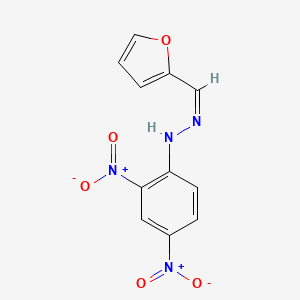
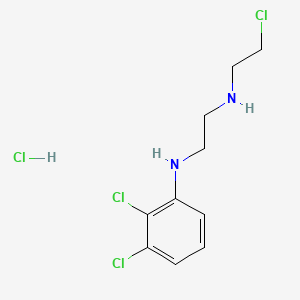
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
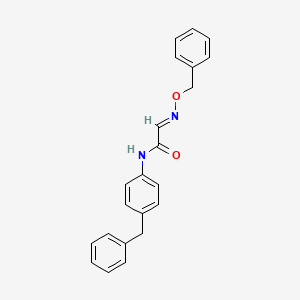
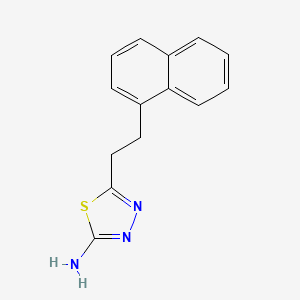
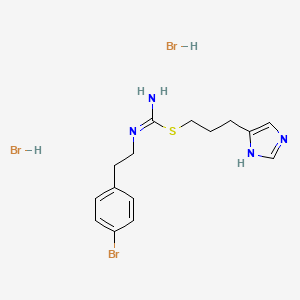
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
